molecular formula C20H31NO B12733966 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine CAS No. 130688-22-1

1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine

Cat. No.: B12733966
CAS No.: 130688-22-1
M. Wt: 301.5 g/mol
InChI Key: ASTSSGAIOAXHCU-UHFFFAOYSA-N
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Description

1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound featuring a piperidine ring attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine typically involves multi-step organic reactions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process forms the tetrahydropyran ring, which is then further reacted with piperidine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

130688-22-1

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]piperidine

InChI

InChI=1S/C20H31NO/c1-19(2)17-20(12-16-22-19,18-9-5-3-6-10-18)11-15-21-13-7-4-8-14-21/h3,5-6,9-10H,4,7-8,11-17H2,1-2H3

InChI Key

ASTSSGAIOAXHCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3)C

Origin of Product

United States

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